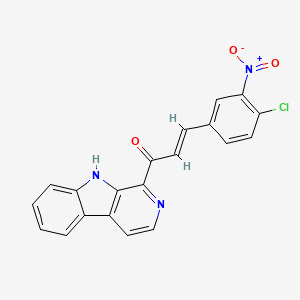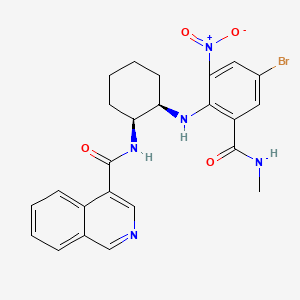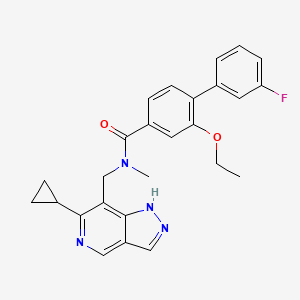
Garcilatelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Garcilatelic acid is a naturally occurring compound isolated from the tropical plant Garcinia lateriflora . It belongs to the class of caged-xanthones and has shown significant antiproliferative activity against various tumor cell lines, including A549, MDA-MB-231, MCF-7, KB, and KB-VIN . The compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Garcilatelic acid can be synthesized through a series of organic reactions involving the precursor compounds found in Garcinia lateriflora. The extraction process typically involves the use of solvents like methanol and dichloromethane (CH₂Cl₂) to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Garcinia lateriflora using a combination of solvent extraction and chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Garcilatelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Garcilatelic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its antiproliferative effects on tumor cell lines.
Medicine: this compound shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of pharmaceuticals and other therapeutic agents
Wirkmechanismus
Garcilatelic acid exerts its effects primarily through the inhibition of cell proliferation. It targets specific molecular pathways involved in cell growth and division, leading to apoptosis (programmed cell death) in cancer cells. The compound interacts with various cellular proteins and enzymes, disrupting their normal function and thereby inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
Garcilatelic acid is unique among caged-xanthones due to its potent antiproliferative activity. Similar compounds include:
Gambogefic acids B–E: These are also caged-xanthones isolated from Garcinia lateriflora with similar anticancer properties.
Garcilatelibiphenyls A–D: These biphenyl derivatives share structural similarities with this compound and exhibit comparable biological activities.
Eigenschaften
Molekularformel |
C33H36O8 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
(E)-4-[(1S,2S,17R,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(2-methylbut-3-en-2-yl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C33H36O8/c1-9-29(3,4)22-25-18(11-12-30(5,6)39-25)23(34)21-24(35)19-14-17-15-20-31(7,8)41-32(27(17)36,13-10-16(2)28(37)38)33(19,20)40-26(21)22/h9-12,14,17,20,34H,1,13,15H2,2-8H3,(H,37,38)/b16-10+/t17-,20-,32-,33+/m0/s1 |
InChI-Schlüssel |
MBENYWBYGGOHPB-IETUPHROSA-N |
Isomerische SMILES |
C/C(=C\C[C@]12C(=O)[C@@H]3C[C@H]([C@]14C(=C3)C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)C)C(C)(C)C=C)C(O2)(C)C)/C(=O)O |
Kanonische SMILES |
CC(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)C)C(C)(C)C=C)C(O2)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



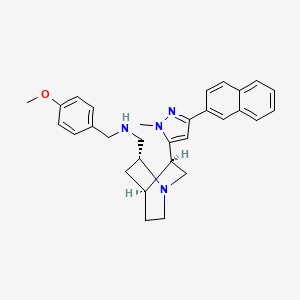
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
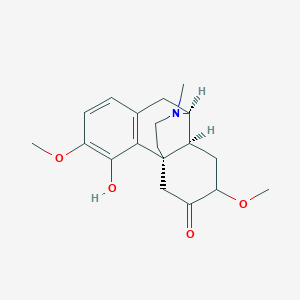
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
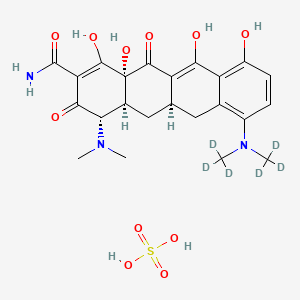
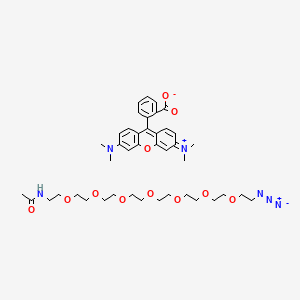
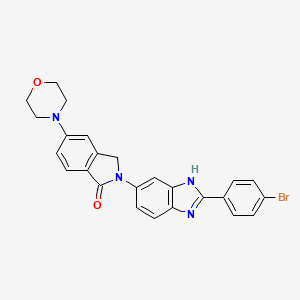
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
